molecular formula C6H13NO2 B2416110 3-(2-Methoxyethoxy)azetidine CAS No. 221198-11-4

3-(2-Methoxyethoxy)azetidine

Cat. No.: B2416110
CAS No.: 221198-11-4
M. Wt: 131.175
InChI Key: XYMSYHUPGZTEDY-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the 2-methoxyethoxy group adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methoxyethoxy)azetidine can be synthesized through several methods:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a suitable amine with an alkyl halide can yield the desired azetidine ring.

    Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a nucleophile attacks a precursor molecule, leading to the formation of the azetidine ring.

    Cycloaddition Reactions:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the 2-methoxyethoxy group can be replaced or modified under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Methoxyethoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)azetidine involves its interaction with specific molecular targets and pathways. The ring strain and unique reactivity of the azetidine ring allow it to participate in various chemical reactions, leading to the formation of new bonds and structures. This reactivity is often exploited in drug design, where the compound can interact with biological targets to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines. They are less stable but highly reactive.

    Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness

3-(2-Methoxyethoxy)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it more versatile than aziridines and more reactive than pyrrolidines, providing a unique combination of properties that are valuable in various applications .

Properties

IUPAC Name

3-(2-methoxyethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-2-3-9-6-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMSYHUPGZTEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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